Cas no 27322-34-5 (Benzene,tris(1-methylethyl)-)
Benzene,tris(1-methylethyl)- structure
Product Name:Benzene,tris(1-methylethyl)-
Benzene,tris(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,tris(1-methylethyl)-
- 1,2,3-tri(propan-2-yl)benzene
- 1,3,5-tri(propan-2-yl)benzene
- Triisopropylbenzene
- HY-W012472
- T0458
- W-104508
- AKOS009156767
- 1,3,5-Triisopropylbenzene, 95%
- Benzene, 1,3,5-tris(1-methylethyl)-
- FR9Y346WPB
- C93505
- 1,3,5-tris(propan-2-yl)benzene
- 717-74-8
- Benzene,3,5-tris(1-methylethyl)-
- Tox21_301030
- (Tetrahydropyran-4-ylidene)aceticacid
- 2,4,6-Triisopropylbenzene
- AI3-51088
- NCGC00248261-01
- Q27278148
- 1,5-Triisopropylbenzene
- EN300-39015
- EINECS 211-941-3
- UNII-FR9Y346WPB
- Benzene, 1,3,5-triisopropyl-
- 1,3,5-Triisopropylbenzene, purum, >=95.0% (GC)
- 27322-34-5
- Benzene, tris(1-methylethyl)-
- CS-W013188
- 1,3,5-triisopropyl benzene
- 1,3,5-TRIS(ISOPROPYL)BENZENE
- SY008928
- 1,3,5-tris(1-methylethyl)benzene
- DTXCID2021232
- EINECS 248-404-8
- NSC403075
- CHEMBL3187859
- Benzene,3,5-triisopropyl-
- NSC-403075
- NSC 403075
- 1,3,5-TRIISOPROPYLBENZENE
- NS00004311
- A25386
- 1,3,5-triiso-propylbenzene
- FT-0606513
- F0001-2724
- InChI=1/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H
- NCGC00254932-01
- CAS-717-74-8
- EC 211-941-3
- AS-58397
- 2,6-Triisopropylbenzene
- 2,4,6-Triisopropylbenzene;1,3,5-TriisopropylbenzeneTriisopropylbenzene;1,3,5-Triisopropylbenzol
- MFCD00008890
- DTXSID4041232
-
- Inchi: 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3
- InChI Key: VUMCUSHVMYIRMB-UHFFFAOYSA-N
- SMILES: C1(C=C(C=C(C=1)C(C)C)C(C)C)C(C)C
Computed Properties
- Exact Mass: 204.18792
- Monoisotopic Mass: 204.187801
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 5.3
Experimental Properties
- Density: 0.852
- Melting Point: -7.4 °C
- Boiling Point: 238.6°Cat760mmHg
- Flash Point: 86.7°C
- Refractive Index: 1.486
- PSA: 0
Benzene,tris(1-methylethyl)- Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
27322-34-5 (Benzene,tris(1-methylethyl)-) Related Products
- 25321-09-9(1,2-Diisopropylbenzene)
- 1758-88-9(2-Ethyl-1,4-dimethylbenzene)
- 1074-92-6(1-tert-Butyl-2-methylbenzene)
- 7397-06-0(4-(tert-Butyl)-1,2-dimethylbenzene)
- 25340-17-4(Diethylbenzene)
- 611-14-3(2-Ethyl Toluene)
- 498-19-1(tert-butyl-m-xylene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk